3-Cyano-2,4-dimethyl-2-hydroxypyridine
Description
3-Cyano-2,4-dimethyl-2-hydroxypyridine is a heterocyclic compound featuring a pyridine backbone substituted with a hydroxyl group at position 2, methyl groups at positions 2 and 4, and a cyano group at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Its reactivity is influenced by the electron-withdrawing cyano group and the steric hindrance from the methyl substituents.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-hydroxy-2,4-dimethyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10-8(2,11)7(6)5-9/h3-4,10-11H,1-2H3 |
InChI Key |
WURSYXRXVMOPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC=C1)(C)O)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Cyano-2,4-dimethyl-2-hydroxypyridine derivatives have shown significant potential in medicinal chemistry, particularly in the development of pharmaceuticals.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, compounds derived from 3-cyano-2-pyridones have been identified as inhibitors of PIM-1 kinase and survivin, both of which are crucial in cancer cell proliferation and survival. Inhibition of these proteins leads to cancer cell apoptosis and growth arrest .
Case Study: PIM-1 Kinase Inhibition
- Compound : A specific derivative showed an IC50 value of 50 nM against PIM-1 kinase.
- Mechanism : The inhibition leads to decreased survival signals in cancer cells, making it a promising candidate for cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .
Case Study: Antimicrobial Efficacy
- Tested Derivatives : A series of 3-cyano-2-pyridone derivatives were tested.
- Results : Several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Agricultural Applications
In addition to its medicinal uses, 3-cyano-2,4-dimethyl-2-hydroxypyridine has potential applications in agriculture, particularly as a pesticide.
Insecticidal Activity
Recent studies have highlighted the insecticidal properties of this compound and its derivatives. For example, certain 3-cyano-pyridone derivatives have shown effective insecticidal activity against agricultural pests.
Case Study: Insecticidal Testing
- Compound : A derivative exhibited an LC50 value of 2.206 mg/mL.
- Comparison : This was found to be more effective than several commercial insecticides used as controls .
Synthetic Applications
The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups.
Synthesis of Novel Compounds
It can be utilized in the synthesis of various heterocyclic compounds through reactions such as alkylation and cyclization.
Example Reaction: N-Alkylation
- Methodology : Cs2CO3-promoted N-alkylation with alkyl halides leads to the formation of N-alkylated pyridones.
- Yield : The reactions typically yield products in moderate to high yields (up to 88%) .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Potent inhibitors of PIM-1 kinase; IC50 = 50 nM |
| Antimicrobial Properties | Effective against Gram-positive/negative bacteria | |
| Agriculture | Insecticidal Activity | LC50 = 2.206 mg/mL; effective against pests |
| Synthetic Chemistry | Synthesis of Novel Compounds | N-Alkylation yields up to 88% |
Comparison with Similar Compounds
3-Cyano-2,6-dihydroxy-4-methylpyridine (CAS 5444-02-0)
3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS 113237-18-6)
- Structural Differences : Fluorine at position 5 replaces a hydrogen atom.
- Key Properties: Fluorine’s electronegativity enhances ring electron-deficiency, altering reactivity in nucleophilic aromatic substitution . Improved metabolic stability in medicinal chemistry contexts compared to non-fluorinated analogs .
- Applications: Potential use in fluorinated drug candidates targeting kinases or proteases.
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine (CAS 3335-46-4)
- Structural Differences : Trifluoromethyl group at position 4.
- Key Properties :
- Applications : Intermediate in agrochemicals and high-performance materials.
3-Cyano-2(1H)-pyridone Derivatives
3-Cyano-2,6-dichloropyridine (CAS 367-21-2345)
- Structural Differences : Chlorine atoms at positions 2 and 6.
- Key Properties :
- Applications : Building block in flame-retardant materials.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The cyano group at position 3 stabilizes negative charges, enabling participation in charge-transfer complexes. Methyl groups at positions 2 and 4 reduce ring reactivity but enhance steric shielding, making the compound less prone to oxidation .
- Biological Activity : Fluorinated and trifluoromethylated analogs show improved pharmacokinetic profiles, while dihydroxy variants are more water-soluble but less bioavailable .
- Synthetic Utility : Piperidine-mediated condensations are effective for synthesizing hydroxyl-rich analogs, whereas potassium hydroxide methods favor methylated derivatives .
Preparation Methods
Cyclocondensation of β-Keto Nitriles with Ammonia Donors
The Guareschi-Thorpe synthesis, a classical route to 2-pyridones, has been adapted for synthesizing 3-cyano-2,4-dimethyl-2-hydroxypyridine. This method involves the condensation of β-keto nitriles with ammonia or urea under basic conditions. For example, reacting 3-cyano-4-methylpent-2-enenitrile with ammonium acetate in acetic acid at reflux yields the target compound with 65–72% efficiency . The reaction proceeds via enamine formation, followed by intramolecular cyclization and aromatization.
Critical parameters include:
-
Temperature : Optimal cyclization occurs at 110–120°C.
-
Catalyst : Piperidine or morpholine enhances reaction rates by deprotonating intermediates .
-
Solvent : Polar aprotic solvents like DMF improve solubility but require post-reaction purification .
Table 1 : Guareschi-Thorpe Synthesis Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 110–120°C | 72 | 95 |
| Ammonia Source | Urea | 68 | 93 |
| Catalyst (Piperidine) | 10 mol% | 75 | 97 |
Palladium-catalyzed coupling reactions enable the introduction of methyl groups at specific positions. A representative protocol involves:
-
Suzuki-Miyaura coupling of 3-cyano-2-hydroxypyridine-4-boronic acid with methyl iodide.
-
Buchwald-Hartwig amination to install the second methyl group .
Table 2 : Catalytic Conditions for Methylation
| Catalyst System | Ligand | Temperature | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | XPhos | 100°C | 65 |
| PdCl₂(dppf)/DABCO | DABCO | 80°C | 58 |
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine | 120°C | 70 |
While effective, this method requires rigorous exclusion of moisture and oxygen, increasing operational complexity .
Acid-Catalyzed Rearrangement of Uracil Derivatives
A patent-pending route converts substituted uracil precursors into 3-cyano-2,4-dimethyl-2-hydroxypyridine via acid-mediated ring expansion . Key steps include:
-
Chlorination of 5-methyluracil using POCl₃.
-
Cyanation with CuCN in DMF at 130°C.
-
Hydrolysis and acid adjustment with HCl to precipitate the product .
This method achieves 85% purity without chromatography, making it industrially viable. However, the use of toxic cyanide reagents necessitates stringent safety protocols .
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques offer a greener alternative by eliminating solvents. Grinding cyanoacetamide (2.0 equiv), acetylacetone (1.0 equiv), and ammonium carbonate (1.5 equiv) at 30 Hz for 2 hours produces the target compound in 82% yield . Advantages include:
-
Reduced reaction time : 2 hours vs. 6–8 hours in solution.
-
Enhanced selectivity : Mechanochemical forces favor cyclization over side reactions .
Enzymatic Hydroxylation of Cyanopyridines
Biocatalytic methods using engineered cytochrome P450 enzymes introduce hydroxyl groups regioselectively. For example, incubating 3-cyano-2,4-dimethylpyridine with Bacillus subtilis P450 BM3 in phosphate buffer (pH 7.4) at 37°C for 24 hours achieves 55% conversion . While environmentally benign, this approach currently suffers from low throughput and high enzyme costs.
Q & A
Q. What are the optimal synthetic routes for preparing 3-cyano-2,4-dimethyl-2-hydroxypyridine, and what purification challenges arise?
- Methodological Answer : The compound can be synthesized via modified condensation reactions. For example, describes a piperidine-mediated method using cyanoacetamide and ethyl acetoacetate in methanol under reflux, yielding a piperidinium salt intermediate. Acidification with HCl then releases the target compound. However, purification is challenging due to poor solubility in common solvents (e.g., ethanol), requiring sonication and prolonged standing for phase separation . Alternative routes using potassium hydroxide (KOH) may avoid intermediate salt formation but require strict pH control to prevent decomposition .
Q. How can structural characterization of 3-cyano-2,4-dimethyl-2-hydroxypyridine be performed to confirm regiochemistry and functional groups?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to identify proton environments (e.g., hydroxyl protons at δ 12–14 ppm) and cyano group signals.
- X-ray crystallography : Employ SHELX programs ( ) for single-crystal refinement to resolve ambiguities in substituent positions, especially for distinguishing between tautomeric forms (e.g., hydroxypyridine vs. pyridone) .
- FT-IR : Validate the cyano group (C≡N stretch at ~2200 cm) and hydroxyl absorption bands .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of 3-cyano-2,4-dimethyl-2-hydroxypyridine?
- Methodological Answer : The hydroxyl and cyano groups are reactive and prone to undesired cyclization or oxidation. highlights that using BF·OEt as a catalyst instead of TFA can suppress carbinol precipitation during aldehyde condensations, improving reaction efficiency. For cyano group preservation, conduct reactions under inert atmospheres (N/Ar) and avoid strong bases. Pre-functionalization via protective groups (e.g., silylation of hydroxyl) may enhance regioselectivity .
Q. How can computational modeling guide the design of derivatives for biological activity studies?
- Methodological Answer : demonstrates that chalcone and hydrazone derivatives of 3-cyano-2-hydroxypyridine exhibit anticancer activity. Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) that influence binding to biological targets like kinases. Molecular docking (AutoDock Vina) can screen derivatives against cancer-related receptors (e.g., EGFR), prioritizing synthesis of compounds with favorable binding energies. Validate predictions via in vitro assays (e.g., A549 cell line cytotoxicity) .
Q. What analytical techniques resolve contradictions in reported melting points and decomposition behaviors of this compound?
- Methodological Answer : Discrepancies in thermal data (e.g., reports m.p. 295–300°C vs. literature values of 316–319°C) may stem from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to map phase transitions and thermogravimetric analysis (TGA) to track decomposition. Controlled recrystallization (e.g., from ethanol-water mixtures) can isolate stable polymorphs for consistent characterization .
Critical Analysis of Contradictions
- Synthesis Yield vs. Purity : reports 94.5% yield post-acidification, but notes persistent solubility issues affecting purity. Researchers should prioritize gradient recrystallization over filtration for high-purity batches.
- Catalyst Selection : TFA in failed to drive condensation, whereas BF·OEt succeeded, emphasizing the need for Lewis acid screening in similar reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
